molecular formula C13H15NO2 B14837779 2-(Cyclohexyloxy)-4-hydroxybenzonitrile

2-(Cyclohexyloxy)-4-hydroxybenzonitrile

Katalognummer: B14837779
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: GKZFRVNLTYAYBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclohexyloxy)-4-hydroxybenzonitrile is an organic compound that features a benzonitrile core substituted with a hydroxy group at the 4-position and a cyclohexyloxy group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-4-hydroxybenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with cyclohexanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to yield the desired product. Common reaction conditions include the use of sulfuric acid as a catalyst and heating the reaction mixture to around 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclohexyloxy)-4-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(Cyclohexyloxy)-4-oxobenzonitrile.

    Reduction: Formation of 2-(Cyclohexyloxy)-4-hydroxybenzylamine.

    Substitution: Formation of various substituted benzonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohexyloxy)-4-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Cyclohexyloxy)-4-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Cyclohexyloxy)-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a hydroxy group.

    2-(Cyclohexyloxy)-4-aminobenzonitrile: Contains an amino group instead of a hydroxy group.

    2-(Cyclohexyloxy)-4-chlorobenzonitrile: Features a chloro group instead of a hydroxy group.

Uniqueness

2-(Cyclohexyloxy)-4-hydroxybenzonitrile is unique due to the presence of both a hydroxy group and a cyclohexyloxy group on the benzonitrile core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C13H15NO2

Molekulargewicht

217.26 g/mol

IUPAC-Name

2-cyclohexyloxy-4-hydroxybenzonitrile

InChI

InChI=1S/C13H15NO2/c14-9-10-6-7-11(15)8-13(10)16-12-4-2-1-3-5-12/h6-8,12,15H,1-5H2

InChI-Schlüssel

GKZFRVNLTYAYBE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)OC2=C(C=CC(=C2)O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.